
1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one
Overview
Description
1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one is a chemical compound known for its role as a photoinitiator in various industrial applications. It is a white to off-white crystalline powder with the molecular formula C13H16O2 and a molecular weight of 204.26 g/mol . This compound is particularly valued for its ability to initiate polymerization reactions upon exposure to ultraviolet (UV) light, making it essential in UV-curable coatings, adhesives, and inks .
Mechanism of Action
Target of Action
1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one is a photoinitiator molecule . Photoinitiators are compounds that absorb light and produce reactive species, which are capable of initiating or catalyzing chemical reactions, leading to significant changes in the physical properties of the material .
Mode of Action
As a photoinitiator, this compound absorbs light and undergoes a photochemical reaction to produce reactive species . These reactive species can then initiate polymerization reactions .
Biochemical Pathways
The compound is involved in the process of chain transfer polymerization . It can be incorporated into the polymeric matrix by the addition of a chromophore as a pendant group . The compound is also an excellent acceptor in hydrogen transfer oxidations . For example, it can be used for convenient oxidations of primary alcohols and aldehydes to the corresponding carboxylic acids in the presence of NaOH .
Result of Action
The primary result of the action of this compound is the initiation of polymerization reactions . This can lead to significant changes in the physical properties of the material, such as hardness, adhesion, and chemical resistance . It may also facilitate UV curing and serve as a base material in the formation of block and grafted copolymers .
Action Environment
The action of this compound is highly dependent on the environmental conditions. Light exposure is a critical factor, as the compound acts as a photoinitiator . The presence of other reactants, such as monomers or oligomers, is also crucial for the initiation of polymerization reactions . Furthermore, factors such as temperature and pH may influence the efficiency and rate of the reactions .
Biochemical Analysis
Biochemical Properties
1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one plays a significant role in biochemical reactions, particularly in chain transfer polymerization Its role as a photoinitiator suggests that it may interact with various biomolecules involved in polymerization reactions .
Cellular Effects
It has been shown to be cytotoxic to normal human peripheral blood mononuclear cells
Molecular Mechanism
The molecular mechanism of action of this compound is primarily related to its role as a photoinitiator in chain transfer polymerization . It is likely to exert its effects at the molecular level through interactions with biomolecules involved in these reactions
Temporal Effects in Laboratory Settings
Its use in UV-radiation-curable technologies suggests that it may have long-term stability under certain conditions
Metabolic Pathways
Given its role as a photoinitiator, it may interact with enzymes or cofactors involved in polymerization reactions
Transport and Distribution
It is likely to interact with various transporters or binding proteins given its role in polymerization reactions
Subcellular Localization
Given its role in polymerization reactions, it may be localized to specific compartments or organelles involved in these processes
Preparation Methods
The synthesis of 1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one typically involves several key steps:
Reduction: The initial step involves the reduction of a suitable precursor to form the cyclohexyl group.
Acylation: This step introduces the phenyl group through an acylation reaction.
Friedel-Crafts Reaction: The cyclohexyl group is then attached to the phenyl group using a Friedel-Crafts reaction.
Chlorination: The intermediate product undergoes chlorination to introduce a chlorine atom.
Basic Fluxing Reaction: Finally, the chlorinated intermediate is subjected to a basic fluxing reaction to yield the desired product.
Industrial production methods often involve optimizing these steps to maximize yield and purity while minimizing environmental impact. For instance, the use of Grignard reagents and hydrolysis reactions are common in large-scale synthesis .
Chemical Reactions Analysis
1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Hydride Transfer: The compound mediates hydride transfer reactions, which are crucial in organic synthesis.
Common reagents used in these reactions include oxidizing agents like sodium tert-butoxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Scientific Research Applications
Comparison with Similar Compounds
1-(1-Hydroxycyclohexyl)-3-phenylpropan-1-one is unique compared to other photoinitiators due to its high initiation efficiency, excellent thermal stability, and resistance to yellowing . Similar compounds include:
1-Benzoylcyclohexanol: Similar in structure but differs in its photoinitiation efficiency.
1-Hydroxycyclohexyl phenyl methanone: Another photoinitiator with comparable properties but different applications.
Irgacure 184: A widely used photoinitiator with similar chemical properties but different industrial applications.
These compounds share similar chemical structures but differ in their specific applications and efficiencies in various industrial processes.
Properties
IUPAC Name |
1-(1-hydroxycyclohexyl)-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c16-14(15(17)11-5-2-6-12-15)10-9-13-7-3-1-4-8-13/h1,3-4,7-8,17H,2,5-6,9-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPMKVGVKUKYRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)CCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50394002 | |
| Record name | 1-(1-hydroxycyclohexyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139719-68-9 | |
| Record name | 1-(1-hydroxycyclohexyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50394002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


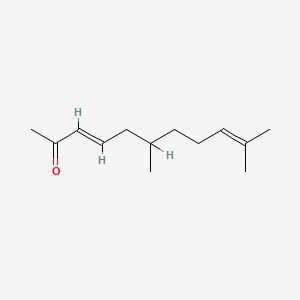
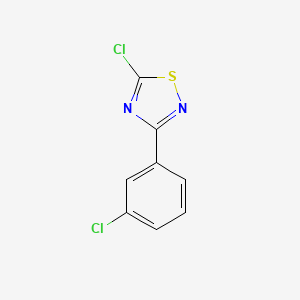

![1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride](/img/structure/B3047379.png)
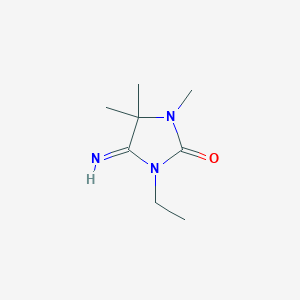
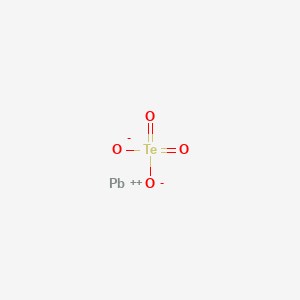
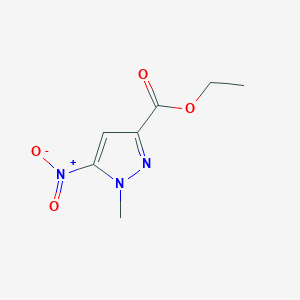
![methyl [4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B3047386.png)

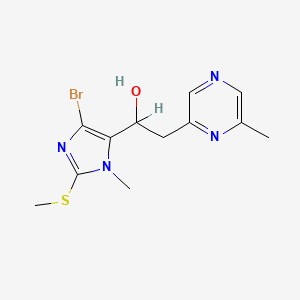
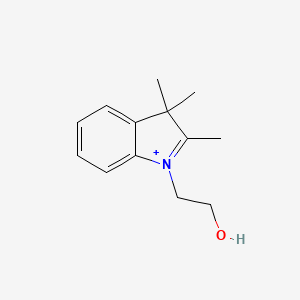

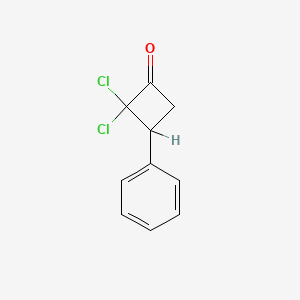
![Benzoic acid, 3-methoxy-4-[(1-methyl-5-nitro-1H-indol-3-yl)methyl]-](/img/structure/B3047395.png)
